molecular formula C7H8BrClN2O B1381868 2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride CAS No. 1956326-90-1

2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride

Cat. No. B1381868
M. Wt: 251.51 g/mol
InChI Key: IGTFZAVBUFQEMD-UHFFFAOYSA-N
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Description

“2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C7H8BrClN2O and a molecular weight of 251.51 g/mol. It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride” consists of a pyridine ring substituted with a bromine atom at the 5th position and an ethanone group at the 2nd position . The ethanone group is further substituted with an amino group .

Scientific Research Applications

Synthesis of Antibacterial Agents

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl: is utilized in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones , which are compounds known for their antibacterial properties . These agents are particularly significant because they exhibit reduced activity against monoamine oxidase A, which is beneficial for minimizing potential side effects related to the central nervous system.

Chemical Synthesis

This compound serves as a key intermediate in various chemical synthesis processes. Due to its reactive bromine atom and amino group, it can undergo further chemical transformations to create complex molecules for material science applications .

Material Science

In material science, MFCD28405470 can be used to develop new materials with specific optical or electrical properties. Its molecular structure allows for the introduction of additional functional groups that can alter the physical characteristics of the resultant materials .

Chromatography

The compound’s unique structure makes it suitable for use as a standard in chromatographic methods. It can help in the calibration of equipment and serve as a reference compound for the analysis of related substances .

Analytical Research

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl: is valuable in analytical research, where it may be used as a reagent to detect, identify, or quantify other substances or to understand their composition and properties .

Drug Development

The compound’s role in drug development is crucial. It can be used to create novel drug candidates, especially in the realm of targeted therapies where precision and specificity are paramount. Its structure allows for the attachment of various pharmacophores, which can lead to the development of drugs with improved efficacy and reduced toxicity .

properties

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFZAVBUFQEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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